Tert-butyl 4-carbamoylbenzoate Tert-butyl 4-carbamoylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18097717
InChI: InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H2,13,14)
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

Tert-butyl 4-carbamoylbenzoate

CAS No.:

Cat. No.: VC18097717

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-carbamoylbenzoate -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name tert-butyl 4-carbamoylbenzoate
Standard InChI InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H2,13,14)
Standard InChI Key CYQFJLUPQMMIEN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 4-carbamoylbenzoate consists of a benzoic acid derivative where the carboxylic acid group is esterified with tert-butanol, and the para-position of the aromatic ring is substituted with a carbamoyl group (CONH2-\text{CONH}_2). The tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}-) provides steric bulk, influencing the compound’s reactivity and solubility. The carbamoyl group introduces hydrogen-bonding capabilities, which may enhance interactions in biological systems or crystalline structures.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1307310-12-8
Molecular FormulaC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}
Molecular Weight221.3 g/mol
Purity95%
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Peaks corresponding to the tert-butyl group typically appear as a singlet at ~1.3–1.5 ppm, while aromatic protons resonate between 7.5–8.5 ppm. The carbamoyl NH2_2 protons may show broad signals near 5.5–6.5 ppm, depending on solvent and concentration.

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the carbamoyl group appears at ~165–170 ppm, and the ester carbonyl resonates at ~170–175 ppm.

Infrared (IR) Spectroscopy:
Strong absorption bands for the carbonyl groups (ester: ~1720 cm1^{-1}, carbamoyl: ~1680 cm1^{-1}) and N–H stretches (~3350 cm1^{-1}) are characteristic.

Synthesis and Reaction Mechanisms

Carbamoylation of Benzoic Acid Derivatives

Reaction of 4-carbamoylbenzoic acid with tert-butanol under acidic or coupling conditions (e.g., using N,NN,N'-dicyclohexylcarbodiimide, DCC). This method may require protection of the carbamoyl group to prevent side reactions.

Esterification of Preformed Carbamoylbenzoic Acids

A more feasible route involves esterifying 4-carbamoylbenzoic acid with tert-butanol using catalysts like p-toluenesulfonic acid (PTSA) or enzymatic methods. For example, a related synthesis of methyl 3-tert-butyl-5-carbamoylbenzoate uses methanol and sodium methoxide in a 1:2–1:15 molar ratio.

Table 2: Representative Reaction Conditions for Analogous Compounds

CompoundCatalystSolventYieldReference
TERT-BUTYL 4-CYANOPHENYLCARBAMATESulfonated graphene oxideNeat88%
Methyl 3-tert-butyl-5-carbamoylbenzoateSodium methoxideMethanolN/A

Mechanistic Insights

The tert-butyl group’s steric hindrance slows nucleophilic attack at the ester carbonyl, enhancing stability. In contrast, the carbamoyl group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution, though this reactivity remains underexplored for tert-butyl 4-carbamoylbenzoate.

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

Carbamates are widely used as protecting groups for amines in peptidomimetics and alkaloid synthesis. Tert-butyl 4-carbamoylbenzoate’s stability under acidic conditions makes it suitable for temporary protection during multi-step syntheses. For instance, analogous compounds like tert-butyl N-(4-formylbenzyl)carbamate serve as intermediates in anticancer agent development .

Materials Science Applications

The tert-butyl group’s hydrophobicity may aid in designing self-assembled monolayers (SAMs) or polymer coatings. Carbamoyl groups could enhance adhesion to polar substrates, though experimental validation is needed.

Future Research Directions

  • Synthetic Optimization: Develop solvent-free or green catalytic methods inspired by sulfonated graphene oxide techniques used for related carbamates .

  • Biological Screening: Evaluate antimicrobial, anticancer, and antioxidant activities through in vitro assays.

  • Computational Studies: Perform density functional theory (DFT) calculations to predict reactivity patterns and optimize synthetic pathways.

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